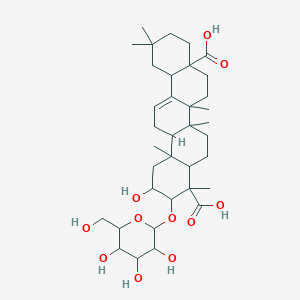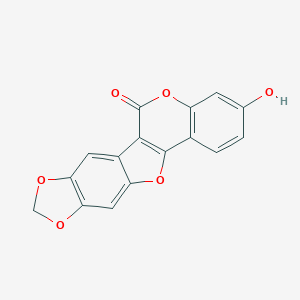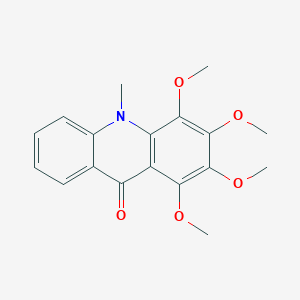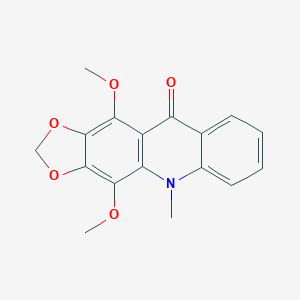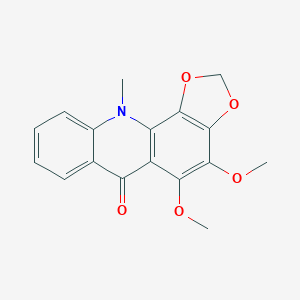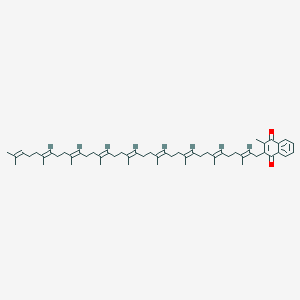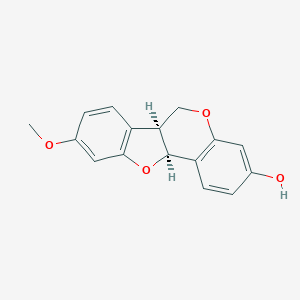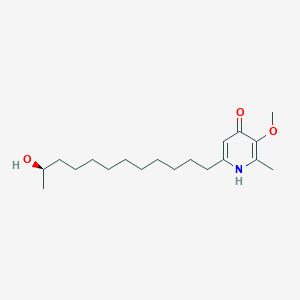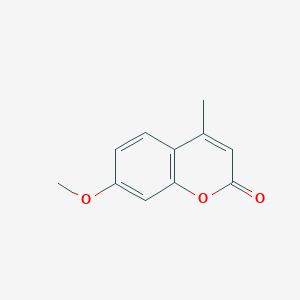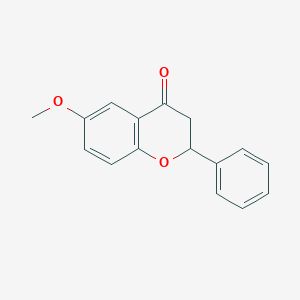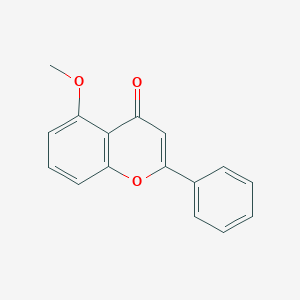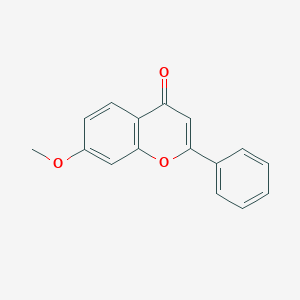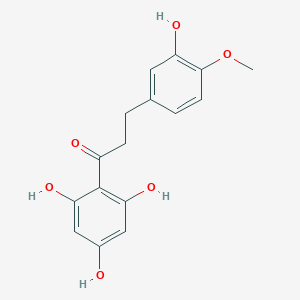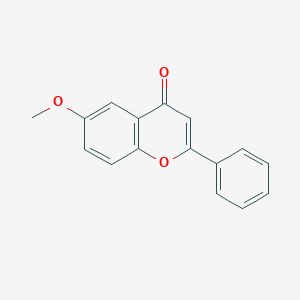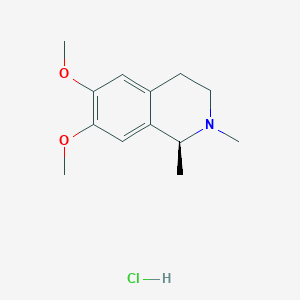
Carnegine hydrochloride, (S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carnegine hydrochloride, (S)- is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic benefits. It is a chiral molecule that is synthesized from L-carnitine, an amino acid derivative found in animal tissues. Carnegine hydrochloride, (S)- has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.
Wirkmechanismus
The mechanism of action of Carnegine hydrochloride, (S)- is not fully understood. However, it is believed to work by increasing the levels of acetylcholine, a neurotransmitter that is involved in various physiological processes, including memory and learning. Carnegine hydrochloride, (S)- also has antioxidant properties, which help to protect cells from oxidative stress and damage.
Biochemische Und Physiologische Effekte
Carnegine hydrochloride, (S)- has been shown to have various biochemical and physiological effects. It has been shown to increase insulin sensitivity, which makes it a potential candidate for the treatment of diabetes. It also has cardioprotective effects, which make it a potential candidate for the treatment of cardiovascular diseases. Additionally, it has been shown to have neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Carnegine hydrochloride, (S)- has several advantages and limitations for lab experiments. One of the advantages is that it is readily available and can be synthesized using a chiral separation process. Additionally, it has been extensively studied, and its biochemical and physiological effects are well-documented. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to determine its exact therapeutic benefits.
Zukünftige Richtungen
There are several future directions for research on Carnegine hydrochloride, (S)-. One of the directions is to further investigate its mechanism of action and how it interacts with other molecules in the body. Additionally, research could focus on its potential therapeutic benefits for other diseases, such as cancer and autoimmune diseases. Furthermore, research could focus on developing new synthetic methods for Carnegine hydrochloride, (S)- that are more efficient and cost-effective.
Synthesemethoden
Carnegine hydrochloride, (S)- is synthesized from L-carnitine using a chiral separation process. The process involves the use of a chiral stationary phase, which separates the enantiomers of L-carnitine. The (S)-enantiomer is then converted to Carnegine hydrochloride, (S)- through a series of chemical reactions, including hydrolysis and acidification.
Wissenschaftliche Forschungsanwendungen
Carnegine hydrochloride, (S)- has been extensively studied for its potential therapeutic benefits. It has been shown to have antioxidant, anti-inflammatory, and anti-apoptotic effects, which make it a promising candidate for the treatment of various diseases. Some of the diseases that Carnegine hydrochloride, (S)- has been studied for include diabetes, cardiovascular diseases, and neurodegenerative diseases.
Eigenschaften
CAS-Nummer |
65140-22-9 |
|---|---|
Produktname |
Carnegine hydrochloride, (S)- |
Molekularformel |
C13H19NO2·HCl |
Molekulargewicht |
257.75 g/mol |
IUPAC-Name |
(1S)-6,7-dimethoxy-1,2-dimethyl-3,4-dihydro-1H-isoquinoline;hydrochloride |
InChI |
InChI=1S/C13H19NO2.ClH/c1-9-11-8-13(16-4)12(15-3)7-10(11)5-6-14(9)2;/h7-9H,5-6H2,1-4H3;1H/t9-;/m0./s1 |
InChI-Schlüssel |
LARXMHOYLNCTFD-FVGYRXGTSA-N |
Isomerische SMILES |
C[C@H]1C2=CC(=C(C=C2CCN1C)OC)OC.Cl |
SMILES |
CC1C2=CC(=C(C=C2CCN1C)OC)OC.Cl |
Kanonische SMILES |
CC1C2=CC(=C(C=C2CCN1C)OC)OC.Cl |
Synonyme |
Carnegin Hydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



